Chroman-8-boronic acid
Overview
Description
Chroman-8-boronic acid, also known as 3,4-dihydro-2H-1-benzopyran-8-ylboronic acid, is an organoboron compound with the molecular formula C9H11BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a chroman ring fused with a boronic acid group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-8-boronic acid can be synthesized through several methods. One common approach involves the borylation of chroman derivatives using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium acetate to facilitate the process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for efficient synthesis with high throughput, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Chroman-8-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typical reagents in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various boronic esters, substituted chroman derivatives, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
Chroman-8-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chroman-8-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and inhibition applications. In medicinal chemistry, boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cells .
Comparison with Similar Compounds
Chroman-8-boronic acid can be compared with other boronic acids and esters:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the chroman ring, making it less versatile in certain synthetic applications.
Arylboronic Acids: These compounds share similar reactivity in Suzuki-Miyaura reactions but differ in their structural complexity and specific applications.
Boronic Esters: These are often used as protective groups in carbohydrate chemistry, whereas this compound is more commonly used in cross-coupling reactions.
This compound stands out due to its unique structure, which combines the properties of boronic acids with the versatility of the chroman ring, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-8-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,11-12H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKDZQONQZOKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701322 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685514-79-8 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-8-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40701322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dihydro-2H-1-benzopyran-8-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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